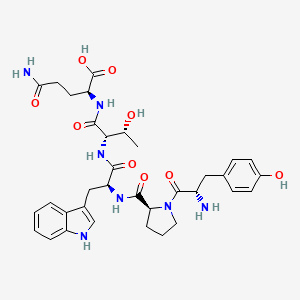
H-Tyr-Pro-Trp-Thr-Gln-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Tyr-Pro-Trp-Thr-Gln-OH is a peptide composed of the amino acids tyrosine, proline, tryptophan, threonine, and glutamine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Pro-Trp-Thr-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage and deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed, yielding the crude peptide.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high efficiency and reproducibility. Purification of the crude peptide is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
H-Tyr-Pro-Trp-Thr-Gln-OH can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction of disulfide bonds results in free thiols.
科学研究应用
H-Tyr-Pro-Trp-Thr-Gln-OH has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of peptide-based materials and sensors.
作用机制
The mechanism of action of H-Tyr-Pro-Trp-Thr-Gln-OH depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the specific activity being studied .
相似化合物的比较
Similar Compounds
H-Ala-Ser-Asp-Arg-Ser-Asn-Ala-Thr-Gln-Leu-Asp-Gly-Pro-Ala-Gly-Ala-Leu-Leu-Leu-Arg-Leu-Val-Gln-Leu-Ala-Gly-Ala-Pro-Glu-Pro-Phe-Glu-Pro-Ala-Gln-Pro-Asp-Ala-Tyr-OH trifluoroacetate: Another peptide with a similar structure but different sequence and properties.
H-Gln(Trt)-OH: A related compound used in peptide synthesis.
Uniqueness
H-Tyr-Pro-Trp-Thr-Gln-OH is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. Its combination of tyrosine, proline, tryptophan, threonine, and glutamine residues can result in unique interactions and activities compared to other peptides .
属性
分子式 |
C34H43N7O9 |
|---|---|
分子量 |
693.7 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H43N7O9/c1-18(42)29(32(47)38-25(34(49)50)12-13-28(36)44)40-30(45)26(16-20-17-37-24-6-3-2-5-22(20)24)39-31(46)27-7-4-14-41(27)33(48)23(35)15-19-8-10-21(43)11-9-19/h2-3,5-6,8-11,17-18,23,25-27,29,37,42-43H,4,7,12-16,35H2,1H3,(H2,36,44)(H,38,47)(H,39,46)(H,40,45)(H,49,50)/t18-,23+,25+,26+,27+,29+/m1/s1 |
InChI 键 |
DFRFZNQVSGGPAY-OOTSGESESA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N)O |
规范 SMILES |
CC(C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


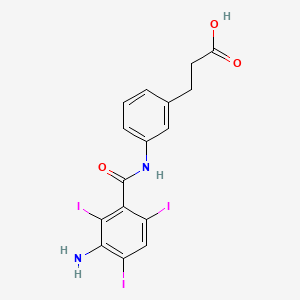

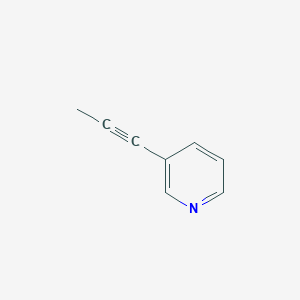
![7,7-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carbonyl chloride](/img/structure/B13807265.png)
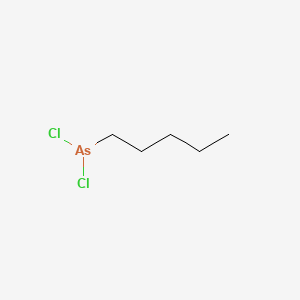

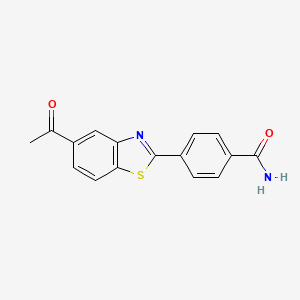
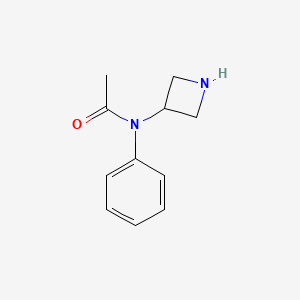
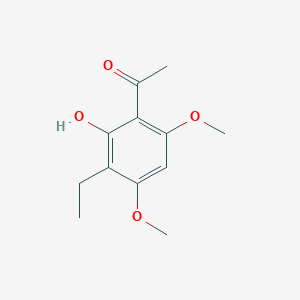
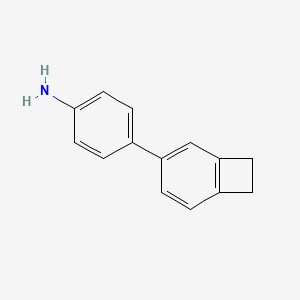
![[6-(3-Nitrophenyl)pyridin-3-yl]methanol](/img/structure/B13807305.png)
![Acetamide, N-[7-hydroxy-8-[[2-hydroxy-5-[(methylamino)sulfonyl]phenyl]azo]-1-naphthalenyl]-](/img/structure/B13807315.png)
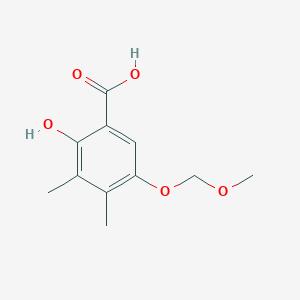
![N,N-diethyl-2-[4-[1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B13807329.png)
